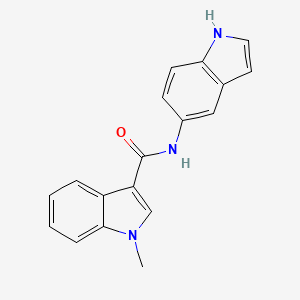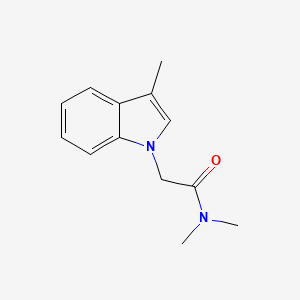![molecular formula C14H13ClN2O2S B7542919 [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTMM belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is not fully understood, but several studies have suggested that it acts by inhibiting the synthesis of bacterial cell wall components, disrupting the integrity of the cell membrane, and inducing apoptosis in cancer cells. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone inhibits the growth of bacterial and fungal strains by disrupting the integrity of the cell membrane and inhibiting the synthesis of cell wall components. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to exhibit potent antitumor and anti-inflammatory activity, which makes it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone. One of the directions is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone in more detail, which may lead to the development of more effective drugs. In addition, future research can focus on the development of new formulations of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone to improve its solubility and bioavailability. Finally, the potential of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone as a lead compound for the development of new drugs can be explored by conducting structure-activity relationship studies.
Synthesis Methods
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone involves the reaction of 2-chloroaniline with thioamide, followed by the reaction of the resulting product with morpholine and then with benzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been reported in several research articles, and the yield and purity of the product have been optimized by modifying the reaction conditions.
Scientific Research Applications
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)13-16-9-12(20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBCGOMDUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)